3-(9H-carbazol-9-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide
CAS No.:
Cat. No.: VC20118958
Molecular Formula: C22H18N4O3
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
![3-(9H-carbazol-9-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide -](/images/structure/VC20118958.png)
Specification
Molecular Formula | C22H18N4O3 |
---|---|
Molecular Weight | 386.4 g/mol |
IUPAC Name | 3-carbazol-9-yl-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide |
Standard InChI | InChI=1S/C22H18N4O3/c27-22(24-23-15-16-9-11-17(12-10-16)26(28)29)13-14-25-20-7-3-1-5-18(20)19-6-2-4-8-21(19)25/h1-12,15H,13-14H2,(H,24,27)/b23-15+ |
Standard InChI Key | RRRQXWKKNWGRLJ-HZHRSRAPSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
3-(9H-carbazol-9-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide is a complex organic compound characterized by its unique structural features, which include a carbazole moiety linked to a nitrophenyl group through a propanehydrazide backbone. This compound is notable for its potential applications in medicinal chemistry and organic electronics, primarily due to its luminescent properties and biological activity.
Synthesis Methods
The synthesis of 3-(9H-carbazol-9-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide typically involves a multi-step process. The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. The synthesis often starts with the formation of the carbazole core, followed by the introduction of the nitrophenyl group through a condensation reaction.
Biological Activity and Applications
Research into the biological activity of 3-(9H-carbazol-9-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide suggests potential applications in medicinal chemistry. Compounds containing carbazole moieties have been studied for their anticancer properties, as they can interact with DNA and disrupt cellular processes. The presence of the nitro group may enhance these effects by modulating interactions with biological targets.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 3-(9H-carbazol-9-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide. These include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-(9H-carbazol-9-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide | C22H18N4O3 | Different nitro position on the phenyl ring |
3-(9H-carbazol-9-yl)-N'-(1-(4-nitrophenyl)ethylidene)propanohydrazide | C23H20N4O3 | Ethylidene linkage instead of methylidene |
P7C3-S243 | Not specified | Neuroprotective agent with a carbazole moiety but different structure |
Research Findings and Future Directions
Studies on 3-(9H-carbazol-9-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide highlight its potential as an anticancer agent due to its ability to interact with DNA and disrupt cellular processes. Further research is needed to fully elucidate its pharmacological potential and to explore its applications in organic electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume